Benzidine sulfone
Overview
Description
Benzidine sulfone is an organic compound that belongs to the class of aromatic sulfones It is derived from benzidine, a well-known aromatic amine this compound is characterized by the presence of a sulfone group (-SO2-) attached to the benzidine structure
Mechanism of Action
Target of Action
Benzidine sulfone, as a sulfonamide derivative, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, this compound disrupts these processes, leading to the therapeutic effects observed.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By acting as a competitive antagonist of PABA, this compound prevents the synthesis of folic acid, a critical component in the production of DNA. This disruption leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
For instance, albendazole sulfone, a related compound, has been shown to have a half-life of approximately 7 to 8 hours . The maximum concentration (Cmax) of albendazole sulfone differs among wet and dried matrices (14 and 22 ng/ml, respectively), with a statistically significant difference among Mitra and blood or plasma results
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication through the disruption of folic acid synthesis. This leads to a decrease in the symptoms associated with the bacterial infection. It’s important to note that benzidine and its derivatives have been linked to bladder and pancreatic cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, the pH of the environment, and the presence of food in the stomach can all impact the absorption and effectiveness of the drug. Furthermore, benzidine-based dyes have the potential to metabolize to carcinogenic amines both in and on the human body . Therefore, careful consideration must be given to these factors when administering this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzidine sulfone can be synthesized through several methods, with the most common being the oxidation of benzidine. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the sulfone group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Benzidine sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound back to benzidine or its derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed:
- Quinone derivatives from oxidation.
- Substituted benzidine derivatives from electrophilic substitution.
Scientific Research Applications
Benzidine sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic properties, including its role as an anti-cancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Comparison with Similar Compounds
Dibenzothiophene sulfone: Another aromatic sulfone with similar structural features.
Diphenyl sulfone: A simpler sulfone derivative with two phenyl groups attached to the sulfone group.
Sulfoxides: Compounds with a similar sulfur-oxygen functional group but with different oxidation states.
Uniqueness: Benzidine sulfone is unique due to its specific structural arrangement and the presence of the benzidine moiety This gives it distinct chemical properties and reactivity compared to other sulfones
Properties
IUPAC Name |
5,5-dioxodibenzothiophene-3,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZRRZSHWQAAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978163 | |
Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-19-4, 30508-11-3 | |
Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Diaminodiphenylene sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzidine sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzidine sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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